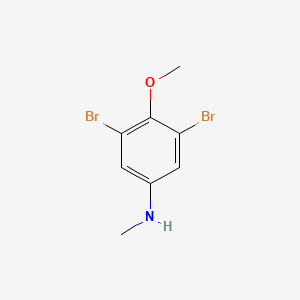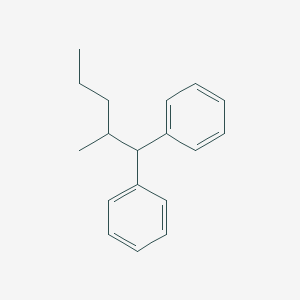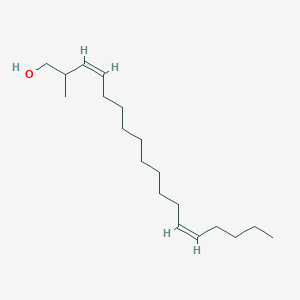
2-Methyl-Z,Z-3,13-octadecadienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-Z,Z-3,13-octadecadienol is an organic compound with the molecular formula C19H36O. It is a type of alcohol with a long carbon chain and two double bonds in the Z configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-Z,Z-3,13-octadecadienol typically involves the use of starting materials such as long-chain alkenes and alcohols. One common method is the hydroformylation of long-chain alkenes followed by reduction to obtain the desired alcohol. The reaction conditions often include the use of catalysts such as rhodium complexes and high-pressure hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroformylation processes followed by purification steps such as distillation and crystallization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-Z,Z-3,13-octadecadienol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides, ethers
Scientific Research Applications
2-Methyl-Z,Z-3,13-octadecadienol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-Z,Z-3,13-octadecadienol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Z,Z-3,13-Octadecadien-1-ol: Similar structure but lacks the methyl group at the 2-position.
E,Z-2,13-Octadecadien-1-ol: Similar structure but with different double bond configurations.
Z,Z-3,13-Octadecadien-1-ol acetate: An ester derivative of the compound.
Uniqueness
2-Methyl-Z,Z-3,13-octadecadienol is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
CAS No. |
519002-96-1 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(3Z,13Z)-2-methyloctadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20/h6-7,16-17,19-20H,3-5,8-15,18H2,1-2H3/b7-6-,17-16- |
InChI Key |
ZIOOKYHAOBSYOH-DNNFRFAMSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC/C=C\C(C)CO |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



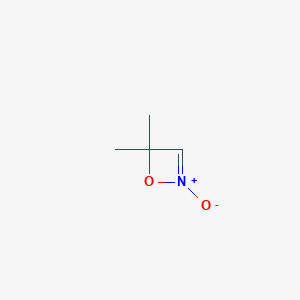
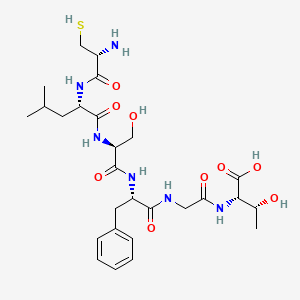

![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
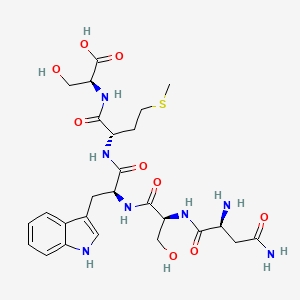
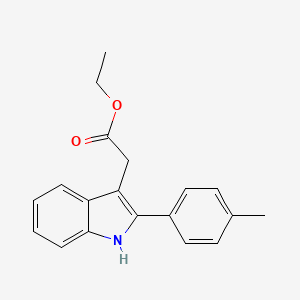
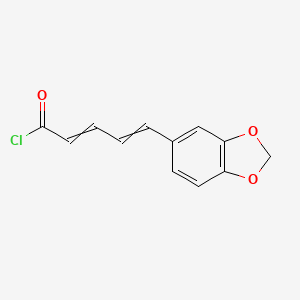
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
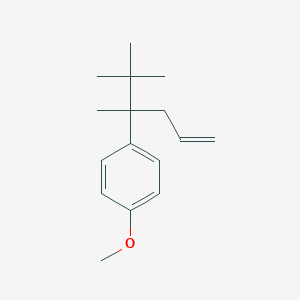
![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
